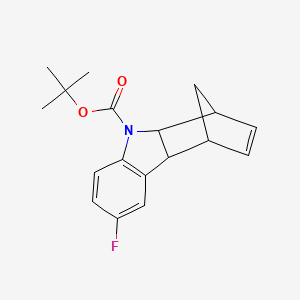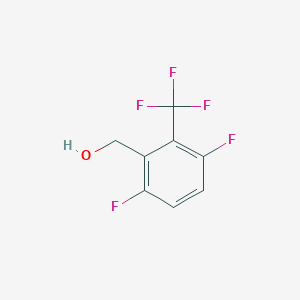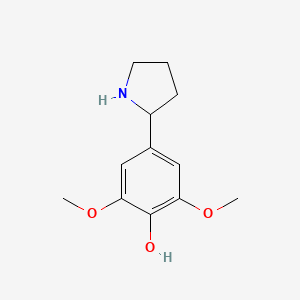
2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is an organic compound characterized by the presence of a phenol group substituted with two methoxy groups and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol typically involves the reaction of 2,6-dimethoxyphenol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the methoxy groups or to modify the pyrrolidine ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of demethylated phenols or modified pyrrolidine derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrrolidine ring can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxyphenol: Lacks the pyrrolidine ring, making it less versatile in biological interactions.
4-(Pyrrolidin-2-yl)phenol: Lacks the methoxy groups, which can affect its reactivity and biological activity.
2,6-Dimethoxy-4-(pyrrolidin-1-yl)phenol: Similar structure but with a different substitution pattern on the pyrrolidine ring.
Uniqueness
2,6-Dimethoxy-4-(pyrrolidin-2-yl)phenol is unique due to the combination of methoxy groups and the pyrrolidine ring, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2,6-dimethoxy-4-pyrrolidin-2-ylphenol |
InChI |
InChI=1S/C12H17NO3/c1-15-10-6-8(9-4-3-5-13-9)7-11(16-2)12(10)14/h6-7,9,13-14H,3-5H2,1-2H3 |
Clave InChI |
FOFBIMFXGCLHQG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


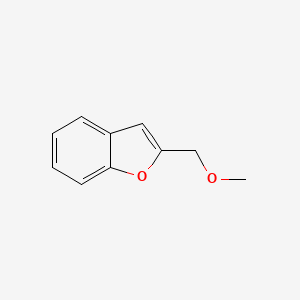
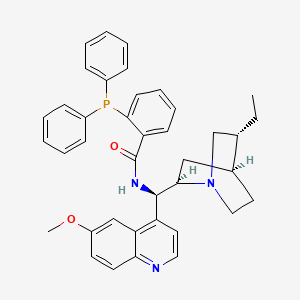
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)

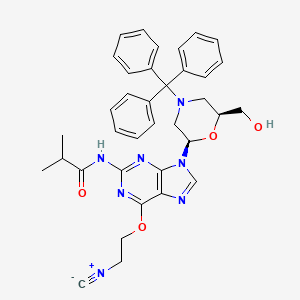
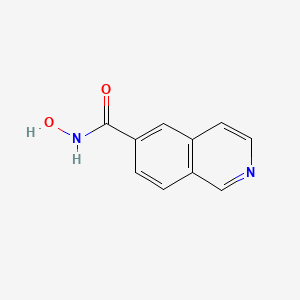

![8-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204811.png)

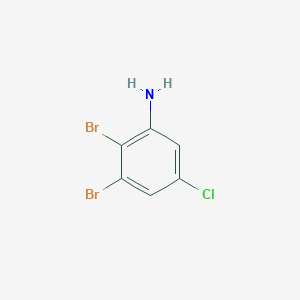
![2-(Difluoromethoxy)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B15204835.png)

